N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound known for its distinct chemical structure and versatile applications. The benzoxazole and benzodioxine core structures contribute to its unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally begins with the formation of the 1,3-benzoxazole core, involving the condensation of 2-amino-4,6-dichlorophenol with a suitable aldehyde under acidic conditions.
The intermediate product is then further reacted with a methyl-substituted phenyl derivative, forming the benzoxazole moiety.
Subsequent cyclization and functionalization steps introduce the benzodioxine ring, employing reagents like ethylene glycol in the presence of catalysts.
Finally, the compound is obtained through amidation, using the carboxylic acid precursor and an appropriate amine source under controlled temperature and pH conditions.
Industrial Production Methods
Industrially, the compound can be produced via continuous flow chemistry processes, optimizing reaction times and yield. Automation and reactor technology enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, especially at the benzodioxine ring, forming quinone-like derivatives.
Reduction: : The compound can be reduced to modify the dichloro-benzoxazole moiety, affecting the electronic properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, organolithium compounds, and Grignard reagents.
Major Products Formed
Derivatives with altered aromatic ring substitutions, impacting the compound's reactivity and interaction with biological systems.
Scientific Research Applications
Chemistry
Used as a starting material for synthesizing complex organic molecules, demonstrating interesting reactivity due to its polycyclic structure.
Biology
Investigated for its binding affinity to specific proteins and enzymes, playing a role in biochemical assays and molecular biology studies.
Medicine
Explored for potential therapeutic applications, such as anti-cancer agents, due to its ability to interact with cellular targets and pathways.
Industry
Utilized in material science for developing new polymers and coatings with enhanced properties.
Mechanism of Action
The compound exerts its effects through a combination of chemical and biological interactions:
Molecular Targets: : Binds to specific enzyme active sites, inhibiting or modulating their activity.
Pathways Involved: : Involved in pathways related to cell cycle regulation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: : Benzoxazoles, benzodioxines, and their derivatives.
Uniqueness: : The dual presence of benzoxazole and benzodioxine rings imparts unique electronic and steric properties, distinguishing it from other analogs and enhancing its versatility in research and industry.
Properties
IUPAC Name |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-12-2-3-14(23-27-18-11-15(24)10-16(25)21(18)31-23)8-17(12)26-22(28)13-4-5-19-20(9-13)30-7-6-29-19/h2-5,8-11H,6-7H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDJASIVKLXKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.